2-methoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
Overview
Description
2-methoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that features a unique fusion of thiazole and quinazoline rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one typically involves intramolecular electrophilic cyclization. One common method starts with 3-(2-methylprop-2-en-1-yl)-2-sulfanylidene-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one, which reacts with halogens (such as bromine and iodine), chalcogen tetrahalides, and p-methoxyphenyltellurium trichloride . The reaction conditions often include the presence of triethylamine and solvents like methanol or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can react with electrophiles, such as halogens, to form halogenated derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives.
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Halogenation: Bromine or iodine in the presence of a solvent like methanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Halogenated Derivatives: 2-halomethyl-2-methyl-5-oxo-8-(trifluoromethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolinium halides.
Oxidized Products: Sulfoxides and sulfones.
Reduced Products: Dihydro derivatives.
Scientific Research Applications
2-methoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including antiviral and antifungal activities.
Mechanism of Action
The mechanism of action of 2-methoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds also feature a thiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Quinazoline Derivatives: Compounds like 2,3-dihydroquinazolin-4(1H)-ones share structural similarities and are known for their therapeutic potential.
Uniqueness
2-methoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is unique due to its specific fusion of thiazole and quinazoline rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-methoxy-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-9-6-13-10(14)7-4-2-3-5-8(7)12-11(13)16-9/h2-5,9H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWCTXLMSGVYFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN2C(=O)C3=CC=CC=C3N=C2S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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